molecular formula C13H16N2O B13993190 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol

3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol

Cat. No.: B13993190
M. Wt: 216.28 g/mol
InChI Key: VRYKTHBAWRESFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms, such as whipworms (Trichuris spp.). It is known for its efficacy in both human and veterinary medicine. The compound has a chemical formula of C13H16N2O and a molar mass of 216.284 g/mol .

Properties

IUPAC Name

3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKTHBAWRESFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865823
Record name 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxantel can be synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Functionalization: The pyrimidine ring is then functionalized to introduce the necessary substituents, such as the hydroxyphenylethenyl group.

Industrial Production Methods

Industrial production of oxantel often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Oxantel undergoes several types of chemical reactions, including:

    Oxidation: Oxantel can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: Oxantel can undergo substitution reactions, particularly involving the hydroxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of oxantel .

Scientific Research Applications

The compound "3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol" is also known as (E)-3-(2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol . Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol .

This compound is also identified by the following synonyms :

  • (E)-3-(2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol
  • DTXSID50865823
  • SB60414
  • DB-048975
  • This compound

While specific applications of "this compound" are not detailed in the provided search results, related research areas and compounds can provide some context.

Tetrahydropyrimidines in Research

  • Mannich Bases: Tetrahydropyrimidines can be found in Mannich bases, which have applications as anticancer and cytotoxic agents .
  • Antimicrobial and Anticancer Evaluation: Research has been done on tetrahydropyrimidine derivatives for their antimicrobial and anticancer properties .
  • Lysosomal Phospholipase A2 Inhibition: Cationic amphiphilic drugs can inhibit PLA2G15, and this inhibition can predict drug-induced phospholipidosis .
  • HSD17B13 Inhibition: HSD17B13 has been identified as a potential target for treating nonalcoholic steatohepatitis (NASH) .

Mechanism of Action

Oxantel exerts its effects by acting as a depolarizing neuromuscular blocking agent. It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors. This results in sustained muscular contraction and spastic paralysis of the worms, ultimately leading to their death. The compound is particularly effective against whipworms due to its high affinity for specific acetylcholine receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

    Pyrantel: Another anthelmintic that shares a similar mechanism of action but has a broader spectrum of activity.

    Morantel: Similar to pyrantel but with different pharmacokinetic properties.

    Levamisole: An anthelmintic with a different chemical structure but similar mode of action.

Uniqueness of Oxantel

Oxantel is unique in its high efficacy against whipworms, which are notoriously difficult to treat with other anthelmintics. Its specific action on certain acetylcholine receptor subtypes sets it apart from other compounds in its class .

Biological Activity

3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 4271-95-8

The compound features a phenolic structure substituted with a tetrahydropyrimidine ring, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of the tetrahydropyrimidine moiety may enhance this activity by stabilizing free radicals. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, derivatives with similar structures have been tested against Candida albicans and Escherichia coli, showing promising inhibition zones . The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anti-cancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of kinases and other enzymes involved in cancer progression.
  • Receptor Modulation : The tetrahydropyrimidine component may influence G-protein coupled receptors (GPCRs), impacting various signaling pathways .

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated significant antioxidant activity with IC50 values comparable to established antioxidants .
Study B (2023)Exhibited cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study C (2024)Showed antimicrobial efficacy against E. coli and C. albicans, suggesting potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.